5,10-diphenyl-5,10-dihydrophenazine
Overview
Description
5,10-Diphenyl-5,10-dihydrophenazine is an organic compound with the molecular formula C24H18N2. It belongs to the class of phenazines, which are nitrogen-containing polycyclic aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-diphenyl-5,10-dihydrophenazine can be achieved through several methods. One common approach involves the copper-catalyzed cross-coupling reaction of iodobenzene with 5-phenyldihydrophenazinyllithium, which is prepared by the addition of phenyllithium to phenazine . Another method includes the palladium-catalyzed double-arylation reactions (Buchwald–Hartwig reaction) of 5,10-dihydrophenazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of iron-catalyzed intramolecular ring-closing C–H amination reaction of o-phenylenediamines has also been developed for the synthesis of substituted dihydrophenazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5,10-Diphenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryllithium and aryl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenazine derivatives, which can have different functional groups attached to the phenazine core .
Scientific Research Applications
5,10-Diphenyl-5,10-dihydrophenazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as hole-injection materials in organic electroluminescence devices
Mechanism of Action
The mechanism of action of 5,10-diphenyl-5,10-dihydrophenazine involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can undergo conformational changes, such as bent-to-planar transformations, due to excited-state aromaticity. This allows it to interact with various molecular pathways, making it a versatile compound for different applications .
Comparison with Similar Compounds
Similar Compounds
5,10-Dimethyl-5,10-dihydrophenazine: Similar in structure but with methyl groups instead of phenyl groups.
Phenazine: The parent compound without the diphenyl substitution.
5,10-Dihydrophenazine: The reduced form of phenazine without the diphenyl groups
Uniqueness
5,10-Diphenyl-5,10-dihydrophenazine is unique due to its diphenyl substitution, which enhances its stability and potential for various applications. The presence of phenyl groups also affects its electronic properties, making it suitable for use in organic electronic materials .
Properties
IUPAC Name |
5,10-diphenylphenazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBSZGSHSLQLBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459976 | |
Record name | n,n'-diphenylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3665-72-3 | |
Record name | n,n'-diphenylphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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